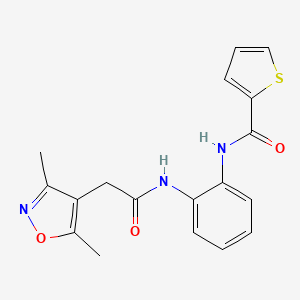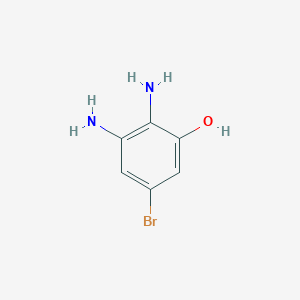
2,3-Diamino-5-bromophenol
描述
2,3-Diamino-5-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of two amino groups and one bromine atom attached to a phenol ring
作用机制
Target of Action
The primary targets of 2,3-Diamino-5-bromophenol are currently unknown. The compound is structurally similar to other bromophenols , which have been found to interact with various targets, such as thymidylate synthase in Escherichia coli . .
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to other bromophenols, it may interact with its targets in a similar manner. For example, bromophenols can bind to the active sites of enzymes, altering their function
Biochemical Pathways
Bromophenols, in general, can participate in various biochemical processes, such as oxidative stress and inflammation . .
Pharmacokinetics
Some bromophenols have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . .
Result of Action
Some bromophenols have been found to have antioxidant activity, suggesting they may protect cells from oxidative damage . .
生化分析
Cellular Effects
Bromophenols have been reported to exhibit various biological activities, including antioxidant effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,3-Diamino-5-bromophenol could potentially interact with biomolecules through similar mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-bromophenol can be achieved through several methods. One common approach involves the bromination of 2,3-diaminophenol. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid or carbon disulfide . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions: 2,3-Diamino-5-bromophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-diaminophenol.
Substitution: The amino groups and bromine atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
2,3-Diamino-5-bromophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
2,3-Diaminophenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,3-Diamino-4-bromophenol: The bromine atom is positioned differently, affecting its chemical properties and reactivity.
2,4-Diamino-5-bromophenol: Another isomer with distinct chemical behavior due to the different arrangement of functional groups.
Uniqueness: 2,3-Diamino-5-bromophenol is unique due to the specific positioning of its amino groups and bromine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
IUPAC Name |
2,3-diamino-5-bromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBSDOXVGFXJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)
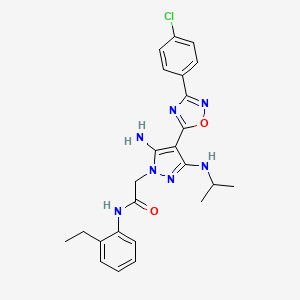
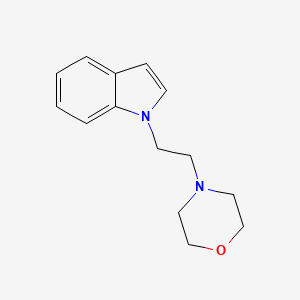
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)
![2-(4-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide](/img/structure/B2807711.png)
![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

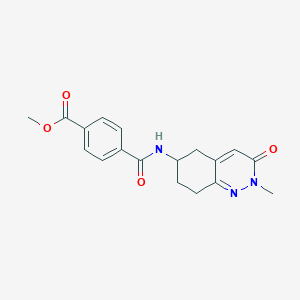
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)
![1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2807719.png)
